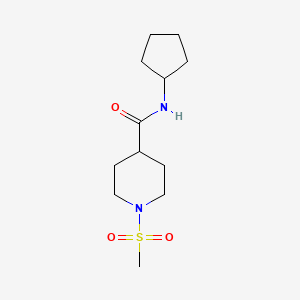
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating brain activity and behavior. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
作用机制
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide works by inhibiting GABA aminotransferase, an enzyme that is responsible for the breakdown of GABA. By inhibiting this enzyme, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This increased GABAergic activity can lead to a range of physiological and behavioral effects, including reduced seizure activity, reduced anxiety, and potential anti-addictive effects.
Biochemical and Physiological Effects:
The increased GABAergic activity resulting from N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide administration can lead to a range of biochemical and physiological effects. These effects include increased inhibition of neuronal activity, reduced excitability of neurons, and potential modulation of other neurotransmitter systems. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase the levels of the neurosteroid allopregnanolone, which has been implicated in the regulation of anxiety and stress responses.
实验室实验的优点和局限性
One advantage of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide for lab experiments is its high potency and selectivity for GABA aminotransferase inhibition, which allows for precise manipulation of GABAergic neurotransmission. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life. However, one limitation of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide is its potential for off-target effects, particularly at high doses. Additionally, the use of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide in animal studies may not fully reflect the effects of the compound in humans, and further research is needed to determine its safety and efficacy in clinical settings.
未来方向
There are several potential future directions for research on N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide for the treatment of addiction, particularly in the context of opioid use disorders. Additionally, further research is needed to fully understand the molecular mechanisms underlying the effects of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide on GABAergic neurotransmission and other neurotransmitter systems. Finally, there is a need for more clinical studies to determine the safety and efficacy of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide in humans, particularly in the context of neurological and psychiatric disorders.
合成方法
The synthesis of N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that includes the reaction of piperidine with cyclopentanone, followed by the reaction of the resulting product with methylsulfonyl chloride. The final step involves the reaction of the intermediate product with isobutyl chloroformate to yield N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide.
科学研究应用
N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In preclinical studies, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, N-cyclopentyl-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to reduce anxiety-like behavior in rodents and attenuate cocaine-seeking behavior in rats.
属性
IUPAC Name |
N-cyclopentyl-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3S/c1-18(16,17)14-8-6-10(7-9-14)12(15)13-11-4-2-3-5-11/h10-11H,2-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFULZINXRAXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-(methylsulfonyl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)

![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)
![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)
![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)
![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![N-{[(3-acetylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5880361.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![N-(4-{[(3-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5880395.png)